molecular formula C11H13Br B8411532 5-Allyl-2-bromo-1,3-dimethylbenzene

5-Allyl-2-bromo-1,3-dimethylbenzene

Cat. No. B8411532
M. Wt: 225.12 g/mol
InChI Key: HXTFGBVZRMMCQW-UHFFFAOYSA-N
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Description

5-Allyl-2-bromo-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Allyl-2-bromo-1,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-2-bromo-1,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Allyl-2-bromo-1,3-dimethylbenzene

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

2-bromo-1,3-dimethyl-5-prop-2-enylbenzene

InChI

InChI=1S/C11H13Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3

InChI Key

HXTFGBVZRMMCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isopropylmagnesium chloride (6.15 mL of a 2 M solution in tetrahydrofurane) in tetrahydrofurane (75 mL) is added dropwise at 0° C. n-butyllithium (15.4 mL of a 1.6 M solution in n-hexane). The mixture is stirred for 10 minutes, a solution of 2,5-dibromo-1,3-dimethylbenzene (5 g) in tetrahydrofurane (75 mL) is added within 10 minutes. The mixture is stirred for 2 hours, cooled to −40° C. and then CuCN×LiCl (5.5 mL of a 1 M solution in tetrahydrofurane) is added dropwise. After stirring for 5 minutes 3-bromopropene (6.6 mL) is added dropwise, the mixture is stirred for 1 hour, warmed to room temperature and stirred for further 12 hours. Then the reaction is quenched by addition of saturated aqueous NH4Cl solution. The mixture is extracted with diethylether, the organic phase is dried (MgSO4) and concentrated. The residue is chromatographed on silica gel (dichloromethane) to give the title compound. Yield: 3.76 g; LC (method 8): tR=0.83 min; Mass spectrum (ESI+): m/z=225 [M+H]+.
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